6-Formylpterin

Übersicht

Beschreibung

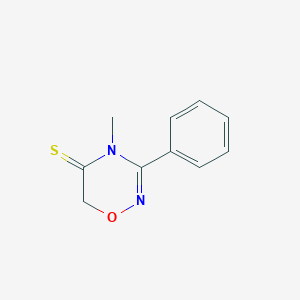

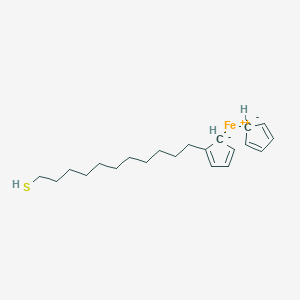

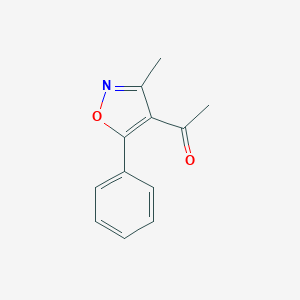

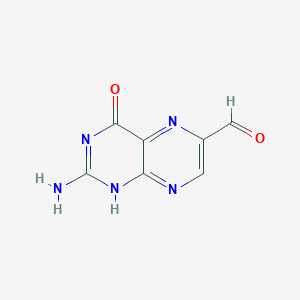

6-Formylpterin: is a compound belonging to the pterin family, which are heterocyclic compounds containing a pteridine ring system. It is a derivative of pterin with a formyl group at the 6-position. This compound is known for its role as a metabolite of Vitamin B9 (folate) and its involvement in various biological processes .

Wirkmechanismus

Target of Action

6-Formylpterin is primarily targeted towards Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in the body, where it catalyzes the oxidation of hypoxanthine to xanthine, and further to uric acid . Additionally, this compound also acts as a ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells .

Mode of Action

This compound binds to one of the two active sites on XO nearly quantitatively and irreversibly, preventing the metabolism of other substrates at the second site . This results in “hetero-substrate” inhibition at nanomolar concentrations . This compound itself is converted by xo to 6-carboxylpterin and h2o2, and the turnover rate of this reaction can be accelerated by prior binding of a hetero-substrate to xo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine catabolism pathway, specifically the reactions catalyzed by XO . By inhibiting XO, this compound can potentially affect the levels of hypoxanthine, xanthine, and uric acid in the body . Additionally, this compound acts as an intracellular generator of reactive oxygen species (ROS), including hydrogen peroxide (H2O2), altering cellular function .

Pharmacokinetics

It is known that this compound is soluble in dmso , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the generation of reactive oxygen species (ROS) within cells . This can lead to apoptosis, or programmed cell death . For instance, when this compound was administered to HL-60 cells, intracellular ROS generation was observed, and apoptosis was induced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of O2 consumption in the presence of this compound and NADH . Furthermore, light illumination can enhance the ROS generation activities of this compound .

Biochemische Analyse

Biochemical Properties

6-Formylpterin interacts with several enzymes and proteins. It is involved in the enzymatic conversion of GTP to BH4, playing a role in the regulation of neurotransmitter synthesis and other biological processes . It is also known to bind to one of two active sites on xanthine oxidase (XO), preventing the metabolism of other substrates at the second site .

Cellular Effects

This compound has been demonstrated to have strong neuroprotective effects against transient ischemia-reperfusion injury in gerbils . It has also been shown to protect retinal neurons in rats, even when administered after the ischemic insult . Furthermore, it intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion by XO to 6-carboxypterin and hydrogen peroxide . This reaction is accompanied by the generation of reactive oxygen species (ROS), superoxide anion, and hydrogen peroxide . These ROS are involved in apoptosis and cell proliferation .

Temporal Effects in Laboratory Settings

Its fluorescence characteristics, including spectra, quantum yields, and lifetimes, have been investigated .

Dosage Effects in Animal Models

It has been shown to have neuroprotective effects in gerbils and rats .

Metabolic Pathways

This compound is a metabolite in the Vitamin B9 (folate) pathway . It is produced by the photodegradation of folic acid . It is also involved in the enzymatic conversion of GTP to BH4 .

Transport and Distribution

It is known to bind to MR1 antigens presented on MAIT cells .

Subcellular Localization

It is known to bind to MR1 antigens presented on MAIT cells , suggesting that it may be localized in areas where these cells are present.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Formylpterin beinhaltet typischerweise die Kondensation von 2-Amino-4-hydroxy-5-phenylazo-6-chloropyrimidin mit dem Ethylenketal von Aminoaceton. Dies wird gefolgt von der Reduktion der Phenylazogruppe, Hydrolyse und Cyclisierung zur Bildung von 6-Methyl-7,8-dihydropterin. Der letzte Schritt beinhaltet die Oxidation von 6-Methylpterin mit Selendioxid in Essigsäure unter Rückfluss in Gegenwart katalytischer Mengen an Nickelchlorid, wodurch this compound entsteht .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen wie oben beschrieben, mit Optimierungen für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Formylpterin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl detaillierte Reduktionswege weniger gut dokumentiert sind.

Substitution: Die Formylgruppe an der 6-Position kann durch chemische Derivatisierung durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Substitution: Säurechloride und N,N-Dimethylformamid werden für Derivatisierungsreaktionen verwendet.

Hauptprodukte:

Oxidationsprodukte: Superoxidanionenradikale, Wasserstoffperoxid und Hydroxylradikale.

Substitutionsprodukte: Verschiedene Derivate mit modifizierten funktionellen Gruppen an der 6-Position.

Wissenschaftliche Forschungsanwendungen

6-Formylpterin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Erzeugung reaktiver Sauerstoffspezies (ROS) aus. In Gegenwart von NADH wandelt es Sauerstoff in Superoxidanionenradikale um, die weiter zu Wasserstoffperoxid und Hydroxylradikalen reduziert werden. Diese ROS spielen eine Rolle in verschiedenen physiologischen und pathologischen Prozessen, einschließlich Apoptose und Neuroprotektion . Die Verbindung wirkt auch als Ligand für MHC-Klasse-I-verwandte Proteine 1 (MR1)-Antigene, die auf Schleimhaut-assoziierten invarianten T-Zellen (MAIT-Zellen) präsentiert werden, und beeinflusst so die Immunantwort .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Pterin: Eine Grundverbindung in der Pterin-Familie mit ähnlichen Fluoreszenzeigenschaften.

6-Carboxypterin: Ein weiteres Derivat von Pterin mit einer Carboxylgruppe an der 6-Position.

Folsäure: Eine bekannte Vitamin-B9-Verbindung mit einem Pterin-Ringsystem.

Eindeutigkeit: 6-Formylpterin ist aufgrund seiner Formylgruppe an der 6-Position einzigartig, die für seine physiologischen Aktivitäten, einschließlich ROS-Erzeugung und Neuroprotektion, unerlässlich ist . Seine Fähigkeit, als Ligand für MR1-Antigene zu wirken, unterscheidet es auch von anderen Pterin-Derivaten .

Eigenschaften

IUPAC Name |

2-amino-4-oxo-3H-pteridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJAQDVNMGLRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221396 | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-30-1 | |

| Record name | 6-Formylpterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 712-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.